molecular formula C9H7ClF2O2 B12442623 2-Chloro-1-(2,3-difluoro-6-methoxyphenyl)ethanone

2-Chloro-1-(2,3-difluoro-6-methoxyphenyl)ethanone

Cat. No.: B12442623
M. Wt: 220.60 g/mol
InChI Key: WJNISBKLJWCCBR-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,3-difluoro-6-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7ClF2O2 It is a chlorinated ethanone derivative with two fluorine atoms and a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,3-difluoro-6-methoxyphenyl)ethanone typically involves the chlorination of 1-(2,3-difluoro-6-methoxyphenyl)ethanone. The reaction is carried out under controlled conditions using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,3-difluoro-6-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid (CH3COOH).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 2-chloro-1-(2,3-difluoro-6-methoxyphenyl)ethanol.

    Oxidation: Formation of 2-chloro-1-(2,3-difluoro-6-hydroxyphenyl)ethanone.

Scientific Research Applications

2-Chloro-1-(2,3-difluoro-6-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,3-difluoro-6-methoxyphenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-1-(2,3-difluoro-6-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

    2-Chloro-1-(2,6-dimethylphenyl)-2,2-difluoroethanone: Similar structure but with different substituents on the phenyl ring.

    2-Chloro-1-(2,3-difluorophenyl)ethanone: Lacks the methoxy group, leading to different chemical properties.

    2-Chloro-1-(2,3-difluoro-6-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and applications.

Properties

Molecular Formula

C9H7ClF2O2

Molecular Weight

220.60 g/mol

IUPAC Name

2-chloro-1-(2,3-difluoro-6-methoxyphenyl)ethanone

InChI

InChI=1S/C9H7ClF2O2/c1-14-7-3-2-5(11)9(12)8(7)6(13)4-10/h2-3H,4H2,1H3

InChI Key

WJNISBKLJWCCBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C(=O)CCl

Origin of Product

United States

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